molecular formula C16H20N4O4 B14169708 (2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid CAS No. 958984-56-0

(2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid

Cat. No.: B14169708
CAS No.: 958984-56-0
M. Wt: 332.35 g/mol
InChI Key: FVPNTUBWOQGYPQ-ZDUSSCGKSA-N
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Description

(2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid is a complex organic compound with a unique structure that includes a benzotriazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzotriazinyl group and its subsequent attachment to the pentanoic acid backbone. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid exerts its effects involves its interaction with specific molecular targets. The benzotriazinyl group can bind to active sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]butanoic acid
  • (2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]hexanoic acid

Uniqueness

What sets (2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid apart from similar compounds is its specific structure, which allows for unique interactions with molecular targets

Properties

CAS No.

958984-56-0

Molecular Formula

C16H20N4O4

Molecular Weight

332.35 g/mol

IUPAC Name

(2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid

InChI

InChI=1S/C16H20N4O4/c1-10(2)9-13(16(23)24)17-14(21)7-8-20-15(22)11-5-3-4-6-12(11)18-19-20/h3-6,10,13H,7-9H2,1-2H3,(H,17,21)(H,23,24)/t13-/m0/s1

InChI Key

FVPNTUBWOQGYPQ-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CCN1C(=O)C2=CC=CC=C2N=N1

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CCN1C(=O)C2=CC=CC=C2N=N1

solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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